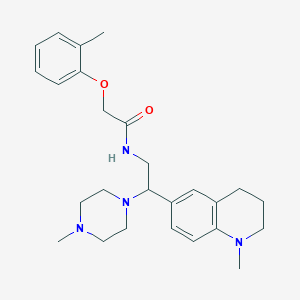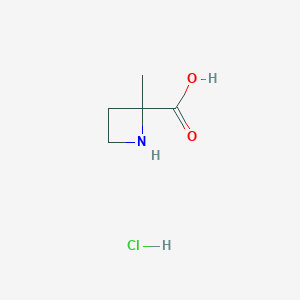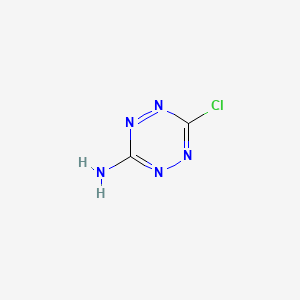
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step process involving the reaction of specific intermediates under controlled conditions is typically employed. One common synthetic route starts with the formation of the oxadiazole ring, followed by the introduction of the pyrrole and phthalazine moieties. The reaction conditions often include the use of organic solvents like dichloromethane, catalysts like palladium or copper, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves scaling up the laboratory synthetic route. This process requires stringent quality control measures to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often utilized in quality assurance.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly employs reagents such as lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution: : Often involves nucleophilic substitution reactions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous solution, temperature control around 25-30°C.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent, under inert atmosphere.
Substitution: : Sodium hydride in dimethyl sulfoxide (DMSO) as solvent, at temperatures around 60-80°C.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Applied in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. Generally, it acts by:
Binding to specific molecular targets such as enzymes or receptors.
Modulating the activity of these targets, thereby affecting biological pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and its potential range of applications. Similar compounds include:
N-(3-(1H-Pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)acetamide: : Differing mainly in the absence of the phthalazine moiety.
4-Oxo-3,4-dihydrophthalazine-1-carboxamide: : Lacking the oxadiazole and pyrrole components.
This compound stands out due to the synergy of its multiple functional groups, contributing to its unique properties and wide-ranging applications.
So, how does that sound? Anything you want to dive deeper into?
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-3H-phthalazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-23-8-4-7-12(23)15-19-13(26-22-15)9-18-17(25)14-10-5-2-3-6-11(10)16(24)21-20-14/h2-8H,9H2,1H3,(H,18,25)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXJGFFFZRBREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)

![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)


![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)
![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)


